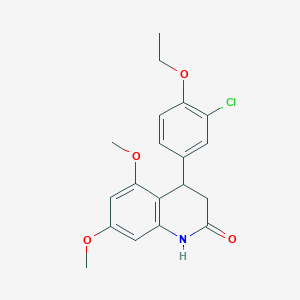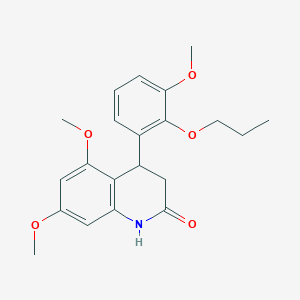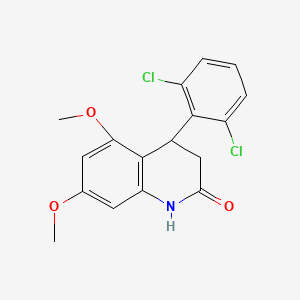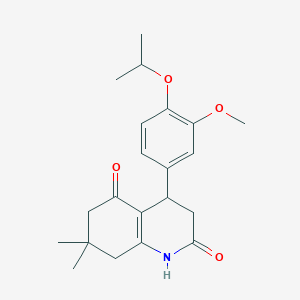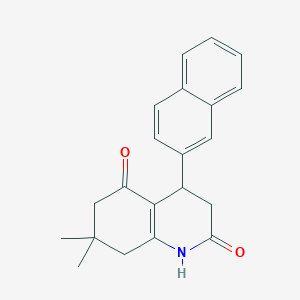
7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Vue d'ensemble
Description
7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, commonly known as DMNQ, is a synthetic compound that has been extensively studied for its redox properties and its potential use in various scientific research applications. DMNQ is a member of the naphthoquinone family and is known for its ability to generate reactive oxygen species (ROS) in biological systems.
Mécanisme D'action
DMNQ generates 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione through a redox cycling mechanism. DMNQ is reduced to its semiquinone form by cellular reductases, which then reacts with oxygen to form superoxide anion radicals. These radicals can then be converted to hydrogen peroxide and other 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione through various enzymatic reactions. The generation of 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione by DMNQ can lead to oxidative damage to cellular components, including lipids, proteins, and DNA.
Biochemical and physiological effects:
DMNQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, activate various signaling pathways, and alter gene expression. DMNQ has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. However, DMNQ can also have toxic effects on cells and tissues, leading to oxidative damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
DMNQ is a useful tool for studying the effects of oxidative stress on biological systems. It can be used to generate 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in cells and tissues, allowing researchers to study the effects of oxidative damage on cellular components. However, DMNQ can also have toxic effects on cells and tissues, limiting its use in certain experiments. Additionally, DMNQ can be difficult to work with due to its high reactivity and potential for oxidation.
Orientations Futures
There are many future directions for research on DMNQ. One area of interest is the development of DMNQ-based therapies for neurodegenerative diseases. DMNQ has been shown to have neuroprotective effects in animal models of these diseases, and further research may lead to the development of new treatments. Additionally, DMNQ can be used as a tool to study the effects of oxidative stress on various cellular processes, including autophagy and apoptosis. Further research may also lead to the development of new DMNQ derivatives with improved properties for use in scientific research.
Applications De Recherche Scientifique
DMNQ has been extensively studied for its redox properties and its potential use in various scientific research applications. DMNQ is commonly used as a tool to study the effects of oxidative stress on biological systems. It has been shown to generate 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in cells and tissues, which can lead to oxidative damage and cell death. DMNQ has also been used to study the role of 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
7,7-dimethyl-4-naphthalen-2-yl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-21(2)11-17-20(18(23)12-21)16(10-19(24)22-17)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,16H,10-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKBDJXJUMXGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC4=CC=CC=C4C=C3)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-4-(naphthalen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







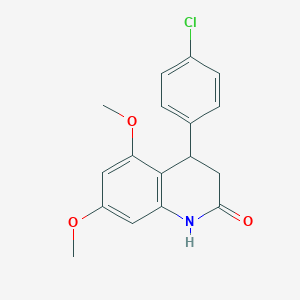

![4-[4-(dimethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263162.png)
